西多福韦二水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

作用机制

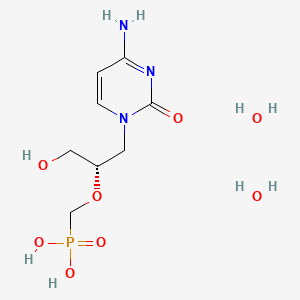

HPMPC 二水合物通过选择性抑制病毒 DNA 聚合酶发挥作用。活性细胞内代谢产物,西多福韦二磷酸盐,与脱氧胞嘧啶三磷酸盐竞争,并整合到病毒 DNA 中。 这导致病毒 DNA 合成终止并阻止病毒复制 .

科学研究应用

HPMPC 二水合物在科学研究中具有广泛的应用:

化学: 用作研究核苷酸类似物的模型化合物。

生物学: 用于研究病毒复制和抑制。

医学: 研究其对多种病毒(包括单纯疱疹病毒和人乳头瘤病毒)的抗病毒活性。

工业: 用于开发抗病毒药物和制剂

生化分析

Biochemical Properties

Cidofovir dihydrate plays a significant role in biochemical reactions, particularly in the inhibition of viral DNA synthesis. It interacts with viral DNA polymerase, a crucial enzyme in the replication of the virus . The interaction between Cidofovir dihydrate and viral DNA polymerase is competitive, leading to the disruption of the viral DNA chain elongation .

Cellular Effects

Cidofovir dihydrate has profound effects on various types of cells, especially those infected by CMV. It influences cell function by inhibiting the replication of CMV, thereby preventing the spread of the virus within the host . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Cidofovir dihydrate involves its conversion to an active diphosphate form within the cell. This active form competitively inhibits the incorporation of deoxycytidine triphosphate (dCTP) into viral DNA by viral DNA polymerase . This incorporation disrupts further chain elongation, effectively halting the replication of the virus .

Temporal Effects in Laboratory Settings

Over time, the effects of Cidofovir dihydrate remain relatively stable. More than 80% of the drug is excreted unchanged in the urine within 24 hours, with a half-life of 2.4 to 3.2 hours . The active metabolite, Cidofovir diphosphate, is eliminated more slowly, indicating the drug’s long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Cidofovir dihydrate vary with different dosages in animal models. A single treatment, even at a low dose, can rescue animals from lethal orthopoxvirus disease . High doses may lead to toxic or adverse effects .

Metabolic Pathways

Cidofovir dihydrate is involved in the metabolic pathway of DNA synthesis where it acts as a competitive inhibitor. It interacts with the enzyme viral DNA polymerase, disrupting the normal metabolic flux of DNA synthesis .

Transport and Distribution

Cidofovir dihydrate is transported within cells and tissues via passive diffusion. Its distribution within the host organism is wide, reaching various tissues and effectively inhibiting viral replication .

Subcellular Localization

The subcellular localization of Cidofovir dihydrate is primarily within the cytoplasm of the cell, where it undergoes phosphorylation to its active diphosphate form . This active form then interacts with viral DNA polymerase, disrupting the viral DNA synthesis process .

准备方法

合成路线和反应条件

HPMPC 二水合物的合成涉及多个步骤:

起始原料: 合成从 (S)-2,3-异丙叉基甘油醛开始。

还原: 使用硼氢化钠将醛基还原为醇。

保护: 使用异丙叉基保护羟基。

磷酸化: 使用氧氯化磷将受保护的醇磷酸化。

脱保护: 在酸性条件下去除异丙叉基。

工业生产方法

HPMPC 二水合物的工业生产遵循类似的合成路线,但规模更大。该过程涉及:

大规模还原: 使用工业级硼氢化钠。

高效保护和脱保护: 利用优化的条件来确保高产率和纯度。

自动化偶联: 采用自动化系统进行偶联反应,以确保一致性和效率.

化学反应分析

反应类型

HPMPC 二水合物经历了几种类型的化学反应:

氧化: 羟基可以被氧化形成酮或醛。

还原: 该化合物可以被还原形成醇。

取代: 磷酸基团可以被其他亲核试剂取代.

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 硼氢化钠和氢化铝锂是常用的还原剂。

形成的主要产物

氧化: 形成酮或醛。

还原: 形成醇。

取代: 形成取代的磷酸盐.

相似化合物的比较

类似化合物

阿德福韦: 另一种具有抗病毒活性的核苷酸类似物。

替诺福韦: 用于治疗 HIV 和乙型肝炎感染。

更昔洛韦: 一种抗病毒药物,用于治疗巨细胞病毒感染

独特性

HPMPC 二水合物因其广谱抗病毒活性及其抑制多种病毒(包括巨细胞病毒、单纯疱疹病毒和人乳头瘤病毒)的能力而独一无二。 它对病毒 DNA 聚合酶的选择性抑制使其成为一种有效的抗病毒剂 .

属性

CAS 编号 |

149394-66-1 |

|---|---|

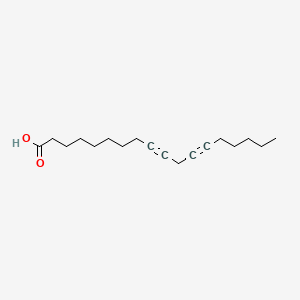

分子式 |

C8H16N3O7P |

分子量 |

297.20 g/mol |

IUPAC 名称 |

[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid;hydrate |

InChI |

InChI=1S/C8H14N3O6P.H2O/c9-7-1-2-11(8(13)10-7)3-6(4-12)17-5-18(14,15)16;/h1-2,6,12H,3-5H2,(H2,9,10,13)(H2,14,15,16);1H2/t6-;/m0./s1 |

InChI 键 |

KLJYJZIIJLYJNN-RGMNGODLSA-N |

SMILES |

C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)(O)O.O.O |

手性 SMILES |

C1=CN(C(=O)N=C1N)C[C@@H](CO)OCP(=O)(O)O.O |

规范 SMILES |

C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)(O)O.O |

外观 |

White powder |

颜色/形态 |

Fluffy white powder White crystalline powde |

熔点 |

260 °C (dec) 480 °C |

Key on ui other cas no. |

149394-66-1 |

物理描述 |

Solid |

Pictograms |

Health Hazard |

相关CAS编号 |

120362-37-0 (hydrochloride salt) |

溶解度 |

=170 mg/mL at pH 6-8 Aqueous solubility >=170 mg/ml @ pH 6-8 1.15e+01 g/L |

同义词 |

1-((3-hydroxy-2-phosphonylmethoxy)propyl)cytosine 1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine cidofovir cidofovir anhydrous cidofovir sodium cidofovir, (+-)-isomer cidofovir, (R)-isomer cidofovir, sodium salt GS 504 GS-504 GS504 HPMPC Vistide |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid](/img/structure/B1662387.png)

![2-[[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)thio]methyl]benzonitrile](/img/structure/B1662400.png)